molecular formula C7H11NO2 B2624389 (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 77882-10-1

(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B2624389
CAS RN: 77882-10-1
M. Wt: 141.17
InChI Key: WGVSZLKCAUSBGO-ZLUOBGJFSA-N
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Description

“(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 77882-10-1 . It has a molecular weight of 141.17 . The IUPAC name for this compound is (1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 291.2±23.0 °C at 760 mmHg . The molecular formula of this compound is C7H11NO2 .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to store this compound in a refrigerator .

properties

IUPAC Name

(1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVSZLKCAUSBGO-ZLUOBGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CN[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

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